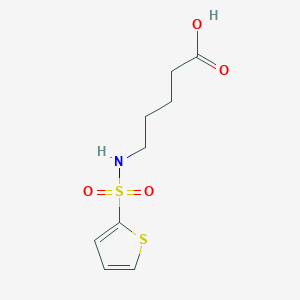![molecular formula C8H6F3N3 B1445096 6-氨基-2-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 1343040-93-6](/img/structure/B1445096.png)
6-氨基-2-(三氟甲基)咪唑并[1,2-a]吡啶
描述
“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the empirical formula C10H10F3N3 . It is a solid substance and is part of a class of compounds known as imidazopyridines, which have been recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
A method for the synthesis of imidazo[1,2-a]pyridine derivatives involves a photosensitizer-free visible-light-promoted method for direct trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . The reaction occurs under mild conditions and is tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a fused bicyclic 5,6 heterocycle . The trifluoromethyl group is attached to the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” include its synthesis from 2-aminopyridines and α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a solid substance . Its molecular weight is 229.20 . The compound’s InChI key is JKNDDHPIHLMVTH-UHFFFAOYSA-N .科学研究应用
药物化学:抗病毒和抗菌剂
咪唑并[1,2-a]吡啶类化合物是我们的目标化合物所属的类别,已显示出有希望的生物活性,包括抗病毒和抗菌特性 。三氟甲基可能通过增加化合物的亲脂性来增强这些特性,从而改善细胞膜渗透性和整体生物利用度。
药物合成:镇静剂和抗焦虑剂
一些含有咪唑并[1,2-a]吡啶单元的合成药物已经商业化,例如镇静剂唑吡坦和抗焦虑剂阿普唑仑 。我们化合物中三氟甲基的存在可能会影响对 GABA 受体的结合亲和力,这些受体是这类药物的靶点。
癌症研究:细胞周期蛋白依赖性激酶抑制剂
这类化合物也被描述为细胞周期蛋白依赖性激酶 (CDK) 抑制剂 ,这些抑制剂在调节细胞周期进程中至关重要。可以探索 6-氨基-2-(三氟甲基)咪唑并[1,2-a]吡啶的结构特征,以开发靶向 CDK 的新型抗癌药物。
材料科学:光电器件
咪唑并[1,2-a]吡啶在材料科学中具有潜在的应用,特别是在光电器件的开发方面 。三氟甲基赋予的电子特性可能有利于增强此类器件的性能。
化学合成:无催化剂方法
已经开发出一种无溶剂和无催化剂的咪唑并[1,2-a]吡啶合成方法,该方法对环境友好且经济上有利 。我们化合物中的三氟甲基可能在这种合成方法中提供额外的稳定性和反应性。
神经药理学:钙通道阻滞剂
已知咪唑并[1,2-a]吡啶作为钙通道阻滞剂 。对 6-氨基-2-(三氟甲基)咪唑并[1,2-a]吡啶的研究可能导致开发用于用钙通道阻滞剂治疗的神经疾病的新药。
生物化学:GABA A 受体调节剂
鉴于这些受体在各种神经过程中的作用,该化合物作为GABA A 受体调节剂的潜力意义重大 。三氟甲基可能会改变与受体的相互作用,为开发新型治疗药物提供途径。
环境化学:绿色化学应用
咪唑并[1,2-a]吡啶的合成可以与绿色化学原理相一致,减少化学过程对环境的影响 。该化合物固有的稳定性可能会减少对苛刻条件的需求,从而与可持续实践相一致。
作用机制
While the specific mechanism of action for “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
安全和危害
The safety information available indicates that “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
未来方向
Imidazo[1,2-a]pyridine derivatives, including “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine”, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) , suggesting potential future directions in the development of new drugs for these conditions.
生化分析
Biochemical Properties
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The interaction between 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine and CDKs can lead to the inhibition of kinase activity, thereby affecting cell division and proliferation.
Cellular Effects
The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the PI3K/AKT signaling pathway, which is involved in cell growth, survival, and metabolism . Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell fate decisions.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can prevent the phosphorylation of target proteins, thereby modulating downstream signaling pathways. Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in different tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine in these compartments can influence its interactions with biomolecules and its overall cellular effects.
属性
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPGOILORVYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)


![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)


